molecular formula C14H12N2O5S B2467586 2-methylsulfonyl-N-(3-nitrophenyl)benzamide CAS No. 896369-73-6

2-methylsulfonyl-N-(3-nitrophenyl)benzamide

Cat. No. B2467586
CAS RN: 896369-73-6
M. Wt: 320.32
InChI Key: SHNRPVTULRTZIU-UHFFFAOYSA-N
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Description

“2-methylsulfonyl-N-(3-nitrophenyl)benzamide” is a chemical compound with the molecular formula C14H12N2O5S . It is a derivative of benzamide .


Molecular Structure Analysis

The molecular structure of “2-methylsulfonyl-N-(3-nitrophenyl)benzamide” consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The average mass is 320.32 Da .

Scientific Research Applications

Cardiac Electrophysiology

  • Compounds structurally related to 2-methylsulfonyl-N-(3-nitrophenyl)benzamide, specifically N-substituted imidazolylbenzamides or benzene-sulfonamides, have been synthesized and studied for their cardiac electrophysiological activity. These compounds show promise as selective class III antiarrhythmic agents, with potential implications for treating reentrant arrhythmias (Morgan et al., 1990).

Antiarrhythmic Activity

  • A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which include structural analogs of 2-methylsulfonyl-N-(3-nitrophenyl)benzamide, have demonstrated potent Class III antiarrhythmic activity. These compounds are effective in both in vitro and in vivo models, showing potential for the development of new antiarrhythmic drugs (Ellingboe et al., 1992).

Antidiabetic and Antimicrobial Potential

  • N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have been synthesized and evaluated for their antidiabetic and antimicrobial potential. These compounds have shown significant inhibitory effects against α-glucosidase and α-amylase enzymes, indicating their potential as antidiabetic agents. Additionally, some derivatives have exhibited antibacterial and antifungal properties (Thakal, Singh, & Singh, 2020).

Corrosion Inhibition

  • N-Phenyl-benzamide derivatives, including those with nitro substituents, have been explored for their ability to inhibit the acidic corrosion of mild steel. These studies provide insights into the design of effective corrosion inhibitors for industrial applications (Mishra et al., 2018).

Chemical Sensing

  • N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments. Their high selectivity towards cyanide ions highlights their potential use in monitoring environmental and industrial samples (Sun, Wang, & Guo, 2009).

Crystal Structure Analysis

  • The crystal structure of related compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been determined, providing valuable insights into the molecular and electronic structures of these compounds (Saeed, Hussain, & Flörke, 2008).

properties

IUPAC Name

2-methylsulfonyl-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-22(20,21)13-8-3-2-7-12(13)14(17)15-10-5-4-6-11(9-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNRPVTULRTZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylsulfonyl-N-(3-nitrophenyl)benzamide

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